molecular formula C5Cl2F3N B1315731 3,4-Dichloro-2,5,6-trifluoropyridine CAS No. 52026-99-0

3,4-Dichloro-2,5,6-trifluoropyridine

Cat. No. B1315731
CAS RN: 52026-99-0
M. Wt: 201.96 g/mol
InChI Key: FFSXMGSDBLBXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-2,5,6-trifluoropyridine is a halide- and amine-substituted aromatic compound . It is a colorless liquid that is insoluble in water and denser than water .


Synthesis Analysis

The solid phase mid FTIR and FT-Raman spectra of 3,5-dichloro-2,4,6-trifluoropyridine have been recorded in the region of 3500-100 cm -1 . It reacts with Ni (1,5,-cyclooctadiene) 2 in the presence of triethylphosphine (PEt 3) to yield trans -Ni (PEt 3) 2 (C 5 ClF 3 N)Cl .


Molecular Structure Analysis

The molecular formula of 3,4-Dichloro-2,5,6-trifluoropyridine is C5Cl2F3N . The average mass is 201.961 Da and the monoisotopic mass is 200.935989 Da .


Chemical Reactions Analysis

3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE behaves as a weak chemical base, neutralizing acids in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

3,4-Dichloro-2,5,6-trifluoropyridine is a clear colorless to pale yellow liquid . It is insoluble in water and denser than water . The melting point is 23-24 °C and the boiling point is 159-160 °C (lit.) .

Scientific Research Applications

Synthetic Methodology Development

The synthesis and functionalization of halogenated pyridines, including 3,4-dichloro-2,5,6-trifluoropyridine, have been a focus of research due to their utility as intermediates in pharmaceuticals, agrochemicals, and material science. One study demonstrated the optimization of synthetic technology for related compounds, achieving high yields under mild conditions, showcasing the compound's potential for efficient production and application in various chemical syntheses (Li Sheng-song, 2010).

Nucleophilic Substitution Reactions

Research on polyhalogenated heterocyclic compounds, including 3,4-dichloro-2,5,6-trifluoropyridine, reveals insights into nucleophilic substitution reactions. These studies have shown the selective displacement of halogen atoms and the formation of macrocycles, expanding the versatility of these compounds in organic synthesis (R. Chambers et al., 2001). Additionally, strategies to reroute nucleophilic substitution from the typical positions to more reactive sites on the pyridine ring have been developed, indicating a broad applicability in designing novel compounds (M. Schlosser et al., 2005).

Mechanistic Studies and Advanced Applications

Further studies have explored the mechanism of substitution and hydroxylation processes starting from 3,4-dichloro-2,5,6-trifluoropyridine derivatives. These investigations not only advance the understanding of chemical reactivity but also contribute to the synthesis of compounds with potential biological activity (Mi Zhi-yuan, 2010).

Density Functional Theory (DFT) Studies

DFT calculations and vibrational spectroscopy of compounds similar to 3,4-dichloro-2,5,6-trifluoropyridine have provided detailed insights into their molecular structures and reactivities. Such studies are essential for understanding the fundamental properties of these compounds, aiding in the development of new materials and pharmaceuticals (V. Krishnakumar & R. J. Xavier, 2005).

Safety And Hazards

3,4-Dichloro-2,5,6-trifluoropyridine is highly toxic and may be fatal if inhaled, swallowed, or absorbed through skin . Contact may irritate skin, eyes, and mucous membranes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

3,4-dichloro-2,5,6-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F3N/c6-1-2(7)4(9)11-5(10)3(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSXMGSDBLBXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1F)F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556650
Record name 3,4-Dichloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2,5,6-trifluoropyridine

CAS RN

52026-99-0
Record name 3,4-Dichloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-2,5,6-trifluoropyridine
Reactant of Route 2
3,4-Dichloro-2,5,6-trifluoropyridine
Reactant of Route 3
3,4-Dichloro-2,5,6-trifluoropyridine
Reactant of Route 4
3,4-Dichloro-2,5,6-trifluoropyridine
Reactant of Route 5
3,4-Dichloro-2,5,6-trifluoropyridine
Reactant of Route 6
3,4-Dichloro-2,5,6-trifluoropyridine

Citations

For This Compound
2
Citations
VE Platonov, PV Nikulshin, AM Maximov - Journal" Fluorine Notes, 2010 - notes.fluorine1.ru
It is well known that chloropentafluorobenzene (1) is formed (with yield 20%), along with hexafluorobenzene (21%), and polychlorofluorobenzenes, when hexachlorobenzene is heated …
Number of citations: 4 notes.fluorine1.ru
PV Nikul'shin, AM Maksimov, VE Platonov - Russian Journal of Applied …, 2010 - Springer
Pyrolysis of polyfluoroarenethiols in the presence of chlorine at temperatures of 400–420C in a flow-through system was used to synthesize chloro- and ortho-dichloropolyfluoroarenes …
Number of citations: 9 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.